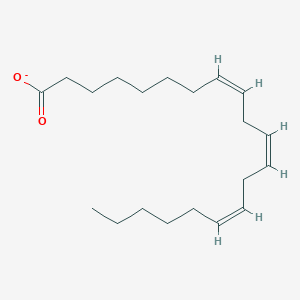

(8Z,11Z,14Z)-Icosatrienoate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H33O2- |

|---|---|

Molekulargewicht |

305.5 g/mol |

IUPAC-Name |

(8Z,11Z,14Z)-icosa-8,11,14-trienoate |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13H,2-5,8,11,14-19H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,13-12- |

InChI-Schlüssel |

HOBAELRKJCKHQD-QNEBEIHSSA-M |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)[O-] |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)[O-] |

Herkunft des Produkts |

United States |

Biosynthesis and Analytical Quantification of (8Z,11Z,14Z)-Icosatrienoate in Mammalian Cells: A Technical Guide

Executive Summary

(8Z,11Z,14Z)-icosatrienoate, trivially known as Mead acid (20:3n-9), is an endogenous omega-9 polyunsaturated fatty acid (PUFA). It is widely recognized in clinical and metabolic research as the primary biochemical biomarker for Essential Fatty Acid Deficiency (EFAD). This whitepaper delineates the enzymatic pathways governing Mead acid biosynthesis, details robust in vitro protocols for modulating this pathway, and provides validated gas chromatography-mass spectrometry (GC-MS) methodologies for its precise quantification.

Biological Context and the Holman Index

Under normal physiological conditions, mammalian cells preferentially utilize dietary essential fatty acids (EFAs)—specifically linoleic acid (18:2n-6) and alpha-linolenic acid (18:3n-3)—as substrates for elongation and desaturation. The rate-limiting enzyme in this process, Δ6-desaturase (FADS2), exhibits strict competitive substrate specificity. Because FADS2 has a significantly higher affinity for omega-3 and omega-6 precursors, the omega-9 pathway remains dormant when EFAs are abundant[1].

When EFA levels drop precipitously, this competitive inhibition is lifted. The enzymatic machinery pivots to metabolize oleic acid (18:1n-9), driving the de novo synthesis of Mead acid[2]. Consequently, the ratio of Mead acid to arachidonic acid (20:4n-6)—termed the triene/tetraene (T/T) ratio or Holman index—serves as the definitive clinical diagnostic for EFAD. A T/T ratio exceeding 0.2 is universally recognized as indicative of essential fatty acid deficiency[3].

Mechanistic Biosynthesis Pathways

The conversion of oleic acid to Mead acid is orchestrated by a triad of enzymes: Fatty Acid Desaturase 2 (FADS2), Elongation of Very Long Chain Fatty Acids Protein 5 (ELOVL5), and Fatty Acid Desaturase 1 (FADS1)[2]. Recent siRNA-knockdown and stable transformation studies have elucidated that this biosynthesis proceeds via two distinct, parallel pathways[2][4]:

-

The Classical Δ6-Pathway : Oleic acid (18:1n-9) undergoes initial Δ6-desaturation by FADS2 to form 6,9-octadecadienoic acid (18:2n-9). This intermediate is subsequently elongated by ELOVL5 to 8,11-eicosadienoic acid (20:2n-9), which is finally Δ5-desaturated by FADS1 to yield Mead acid (20:3n-9)[2][4].

-

The Alternative Δ8-Pathway : In this route, the elongation step precedes desaturation. Oleic acid is first elongated by ELOVL5 to 11-eicosenoic acid (20:1n-9). FADS2 then acts as a Δ8-desaturase to convert 20:1n-9 into 20:2n-9, converging with the classical pathway. FADS1 executes the final Δ5-desaturation to produce Mead acid[2][4].

The dual enzymatic pathways (Classical Δ6 and Alternative Δ8) for Mead acid biosynthesis.

Experimental Methodologies: In Vitro Modeling & Quantification

Establishing a self-validating in vitro system requires strict control over the cellular lipid environment. Standard fetal bovine serum (FBS) contains trace EFAs that can confound pathway analysis[2].

In Vitro EFAD Induction and Pathway Validation

To accurately model EFAD and isolate the Mead acid biosynthesis pathway, the following protocol must be employed to force enzymatic flux toward oleic acid metabolism:

-

Media Preparation : Culture target mammalian cells (e.g., MCF-7 or NIH3T3) in media supplemented with 10% delipidated FBS.

-

Causality: Delipidation removes endogenous linoleic and alpha-linolenic acids, eliminating the preferred substrates of FADS2 and lifting the competitive inhibition on oleic acid[1].

-

-

Substrate Loading : Supplement the EFA-deficient media with albumin-bound oleic acid (titrated up to 100 μM) and incubate for 24 to 72 hours.

-

Causality: Albumin conjugation facilitates cellular uptake, providing an abundant precursor pool to drive the FADS/ELOVL cascade[4].

-

-

Genetic Validation : To confirm pathway dependency, transfect parallel cell cultures with siRNA targeting FADS1, FADS2, or ELOVL5 48 hours prior to oleic acid loading.

-

Causality: Knockdown of any of these three specific genes will quantitatively truncate Mead acid accumulation, proving their obligate roles in the synthesis cascade and validating the assay[2].

-

GC-NCI-MS Quantification Protocol

While LC-MS offers high throughput, Gas Chromatography coupled with Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS) is the gold standard for PUFA quantification. GC provides superior chromatographic resolution for positional isomers (e.g., distinguishing 20:3n-9 from 20:3n-6), while NCI with pentafluorobenzyl (PFB) derivatization drastically enhances the signal-to-noise ratio for trace lipids[5].

Step-by-Step Analytical Protocol:

-

Dual Hydrolysis : Combine 50 μL of cell lysate with 50 μL of an internal standard mix (e.g., deuterated PUFAs). Add 1 mL of Acetonitrile:6N HCl (9:1) and incubate at 100°C for 45 minutes. Follow immediately with 1 mL of Methanol:10N NaOH (9:1) and incubate at 100°C for another 45 minutes.

-

Causality: Sequential acidic and basic hydrolysis ensures the complete cleavage of esterified fatty acids from complex membrane lipids (phospholipids, triglycerides) into free fatty acids[5].

-

-

Liquid-Liquid Extraction : Add 180 μL of 6N HCl and 3 mL of hexane to the hydrolysate. Vortex vigorously at 1200 rpm for 2 minutes, then centrifuge at 1200 × g for 4 minutes at room temperature. Isolate the upper organic (hexane) phase[5].

-

Derivatization : React the dried hexane extract with pentafluorobenzyl bromide to convert free fatty acids into highly volatile PFB esters.

-

Causality: PFB esters capture thermal electrons efficiently during NCI, yielding highly stable carboxylate anions for ultra-sensitive detection[5].

-

-

GC-NCI-MS Acquisition :

-

Inlet/Column: Inject via pulsed split mode at 300°C.

-

Ionization: NCI mode utilizing methane as the reagent gas (source temperature: 240°C, quadrupole: 150°C)[5].

-

Detection: Operate the single quadrupole in Selected-Ion Monitoring (SIM) mode, isolating the specific m/z corresponding to the Mead acid PFB ester derivative[5].

-

Step-by-step workflow for in vitro EFAD modeling and GC-MS lipid quantification.

Quantitative Data & Biomarker Validation

The successful execution of the EFAD induction protocol paired with GC-NCI-MS quantification will yield distinct lipidomic shifts. The table below summarizes the diagnostic quantitative data used to validate the cellular EFAD model.

| Biomarker / Fatty Acid | Standard Culture (EFA Sufficient) | EFAD Model (Lipid Depleted + OA) | Diagnostic Threshold |

| Linoleic Acid (18:2n-6) | High Abundance | Low / Undetectable | N/A |

| Arachidonic Acid (20:4n-6) | High Abundance | Significantly Reduced | N/A |

| Oleic Acid (18:1n-9) | Baseline | Highly Elevated | N/A |

| Mead Acid (20:3n-9) | Trace (<0.2%) | Significantly Elevated | N/A |

| Triene/Tetraene Ratio | < 0.1 | > 0.4 | > 0.2 (Indicates EFAD) |

Conclusion

The biosynthesis of (8Z,11Z,14Z)-icosatrienoate is a highly regulated compensatory mechanism in mammalian cells. By understanding the dual FADS1/FADS2/ELOVL5 pathways and employing rigorous GC-MS quantification, researchers can effectively utilize Mead acid not only as a biomarker for EFAD but also as a powerful model system for evaluating desaturase and elongase inhibitor drugs in metabolic and inflammatory diseases.

References

-

Essential Fatty Acids | Linus Pauling Institute | Oregon State University. Source: oregonstate.edu. 3

-

Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed. Source: nih.gov. 2

-

The physiological and pathological properties of Mead acid, an endogenous multifunctional n-9 polyunsaturated fatty acid - PMC. Source: nih.gov.1

-

The Role of Fatty Acid Desaturase (FADS) Genes in Oleic Acid Metabolism: FADS1 Δ7 desaturates 11-20:1 to 7,11-20:2 - PMC. Source: nih.gov. 4

-

Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC. Source: nih.gov. 5

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Identification of genes and pathways involved in the synthesis of Mead acid (20:3n-9), an indicator of essential fatty acid deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

(8Z,11Z,14Z)-icosatrienoate role in prostaglandin E1 synthesis

Engineering Eicosanoid Pathways: The Mechanistic Role of (8Z,11Z,14Z)-icosatrienoate in Prostaglandin E1 Synthesis

Biochemical Rationale: Diverting the Lipid Cascade

As application scientists and drug developers, we frequently encounter the challenge of mitigating chronic inflammation through metabolic engineering. At the core of this effort is (8Z,11Z,14Z)-icosatrienoate, universally known as Dihomo- γ -linolenic acid (DGLA)[1]. DGLA is a 20-carbon ω -6 polyunsaturated fatty acid that serves as the exclusive precursor to 1-series prostaglandins, most notably Prostaglandin E1 (PGE1)[2].

Unlike its downstream metabolite arachidonic acid (AA)—which fuels the synthesis of pro-inflammatory PGE2—DGLA yields PGE1, a potent signaling molecule that binds to EP and IP receptors to elevate intracellular cAMP[3]. This cAMP-PKA axis drives vasodilation, inhibits platelet aggregation, and suppresses vascular smooth muscle cell proliferation[3]. Consequently, optimizing the conversion of DGLA to PGE1 is a primary objective in anti-inflammatory drug development.

The Kinetic Bottleneck: COX-1 vs. COX-2

A common misconception in lipid biochemistry is that simply flooding a cellular system with DGLA will proportionally increase PGE1. Field experience dictates otherwise. The conversion is heavily gated by the differential enzyme kinetics of cyclooxygenase (COX) isozymes[4].

Table 1: Cyclooxygenase Kinetic Parameters for DGLA vs. AA

| Enzyme | Substrate Affinity ( Km ) | Maximal Reaction Rate ( Vmax ) | Metabolic Preference |

| COX-1 | Lower for DGLA | Lower for DGLA | Strongly prefers AA |

| COX-2 | Similar for both | Similar for both | Neutral (Metabolizes both equally) |

Data synthesized from Levin et al., Biochemical Journal[4].

As outlined in Table 1, COX-2 processes DGLA and AA with near-equivalent efficiency. However, COX-1 exhibits a stark kinetic preference for AA[4]. In tissues where COX-1 is constitutively active, endogenous AA will outcompete DGLA, severely blunting PGE1 synthesis[4]. To overcome this, the cellular DGLA/AA ratio must be artificially elevated to approximately 2.8:1, a threshold calculated to competitively offset COX-1's affinity for AA[5].

Pathway Architecture and Pharmacological Shunting

To achieve this 2.8:1 ratio in vitro, we must block the natural Δ5 -desaturase-mediated conversion of DGLA into AA[1]. By applying a mixed Δ5/Δ6 desaturase inhibitor (e.g., CP-24879), we create a metabolic dam. This forces DGLA to accumulate and shunts it directly into the COX pathway for PGE1 synthesis[5].

Caption: Metabolic pathways of DGLA converting to PGE1 versus AA converting to PGE2.

Self-Validating Protocol: DGLA Enrichment and PGE1 Quantification

To accurately measure PGE1 synthesis, we must deploy a protocol that prevents auto-oxidation and eliminates matrix interference. The following workflow utilizes a competitive Enzyme Immunoassay (EIA) coupled with Solid Phase Extraction (SPE)[6].

Caption: Step-by-step workflow for DGLA enrichment and PGE1 quantification via EIA.

Step-by-Step Methodology

Phase I: Cellular Enrichment & Lysis

-

Culture & Treatment: Culture target cells (e.g., murine macrophages) in complete media supplemented with 50 µM DGLA and 2 µM CP-24879 for 24 hours. Causality: The inclusion of CP-24879 is non-negotiable. It prevents DGLA from converting to AA, isolating PGE1 synthesis as the sole dependent variable[5].

-

Harvest & Lysis: Wash cells with pre-cooled PBS (pH 7.4). Lyse cells on ice using a buffer containing 1 mM PMSF. Causality: Avoid lysis buffers containing Triton X-100, NP-40, or DTT. These reagents denature the antibodies used in downstream EIA, leading to false-negative signals[7].

Phase II: Solid Phase Extraction (SPE) Basal PGE1 levels often fall below the EIA sensitivity threshold, necessitating concentration via SPE[6]. 3. Acidification: Adjust the lysate to pH 3.5 using 2N HCl (~50 µL per 1 mL sample)[6]. Causality: Prostaglandins are weak acids (pKa ~4.5). Acidifying the sample protonates the carboxyl group, rendering the PGE1 molecule uncharged. This is critical for ensuring it partitions efficiently into the hydrophobic C18 stationary phase[6]. 4. Column Conditioning & Loading: Condition a C18 SPE column with 10 mL ethanol, followed by 10 mL deionized water. Apply the acidified sample at a flow rate of 0.5 mL/min[6]. 5. Washing & Elution: Wash sequentially with 10 mL dH2O, 10 mL 15% ethanol, and 10 mL hexane to strip polar and non-polar interferents. Elute the purified PGE1 fraction using 10 mL of ethyl acetate[6]. 6. Evaporation: Dry the eluate completely under a gentle stream of nitrogen gas[6]. Causality: Nitrogen displacement prevents the oxidative degradation of the highly reactive double bonds in the PGE1 structure. Reconstitute the dried pellet in 200 µL of EIA Assay Buffer[6].

Phase III: Competitive Enzyme Immunoassay (EIA) 7. Incubation: In an anti-mouse IgG pre-coated microplate, combine 50 µL of the reconstituted sample, 50 µL of PGE1-Alkaline Phosphatase conjugate, and 50 µL of primary anti-PGE1 antibody. Incubate at 4°C overnight[6]. Self-Validating System: Always include Total Activity (TA) wells and Non-Specific Binding (NSB) wells. If the NSB optical density exceeds 10% of the TA, the washing stringency is insufficient, invalidating the run[6]. 8. Development & Dual-Wavelength Reading: Wash the plate, add 200 µL of pNpp substrate, and incubate for 2 hours at 37°C. Stop the reaction with 50 µL Stop Solution[6]. Read absorbance at 405 nm, with a correction reading at 590 nm[6]. Causality: 405 nm measures the yellow p-nitrophenol product. Subtracting the 590 nm reading mathematically eliminates background noise caused by optical imperfections in the plastic microplate, ensuring high-fidelity quantification[6].

Conclusion

Understanding the kinetic divergence between COX-1 and COX-2 is paramount when engineering the DGLA-to-PGE1 pathway. By pairing targeted desaturase inhibition with rigorous, pH-optimized extraction and dual-wavelength EIA quantification, researchers can reliably map the therapeutic potential of 1-series prostaglandins in mitigating proliferative and inflammatory diseases.

References

-

Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - NIH / PMC. 5

-

Recent Advances in Nutritional Science - Oxford University Press. 3

-

Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2 - Biochemical Journal | Portland Press. 4

-

Multiple roles of dihomo-γ-linolenic acid against proliferation diseases - NIH / PMC. 1

-

Prostaglandin EIA (CS0210) - Bulletin - Sigma-Aldrich. 6

-

PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - NIH / PMC.2

-

TECHNICAL MANUAL PGE1 (Prostaglandin E1) ELISA Kit - Assay Genie. 7

Sources

Whitepaper: Metabolic Conversion of Gamma-Linolenic Acid to (8Z,11Z,14Z)-Icosatrienoate via ELOVL5

Executive Summary

The metabolic elongation of gamma-linolenic acid (GLA, 18:3n-6) to (8Z,11Z,14Z)-icosatrienoate, commonly known as dihomo-gamma-linolenic acid (DGLA, 20:3n-6), represents a critical node in lipidomics and inflammatory pharmacology. Unlike its downstream counterpart arachidonic acid (AA), DGLA serves as the direct precursor to series-1 prostaglandins (e.g., PGE1) and 15-HETrE, which exert potent anti-inflammatory and vasodilatory effects[1].

As a Senior Application Scientist, I approach this pathway not just as a biological phenomenon, but as a highly tunable therapeutic target. The rate-limiting step in this conversion is catalyzed by the endoplasmic reticulum (ER)-resident enzyme ELOVL5 (Elongation of very long-chain fatty acids protein 5). This technical guide provides an in-depth mechanistic analysis, quantitative kinetic data, and a self-validating experimental protocol for assessing ELOVL5 activity in drug discovery workflows.

Mechanistic Pathway & Structural Biology

The conversion of GLA to DGLA is a four-step cyclic reaction occurring on the cytosolic face of the ER. ELOVL5 catalyzes the initial and rate-limiting condensation step.

-

Condensation (Rate-Limiting): ELOVL5 catalyzes the condensation of GLA-CoA with malonyl-CoA. The use of malonyl-CoA (rather than acetyl-CoA) is biologically critical; the decarboxylation of malonyl-CoA provides the thermodynamic driving force required to form the new carbon-carbon bond.

-

Reduction: 3-ketoacyl-CoA reductase utilizes NADPH to reduce the ketone to a hydroxyl group.

-

Dehydration: 3-hydroxyacyl-CoA dehydratase removes water, forming a trans-double bond.

-

Second Reduction: Trans-2,3-enoyl-CoA reductase utilizes a second NADPH molecule to yield the fully elongated DGLA-CoA.

In vivo, the targeted deletion or silencing of the ELOVL5 gene dramatically reduces the elongation of GLA to DGLA, leading to an accumulation of upstream precursors and a profound shift in cellular lipid profiles, which has been directly linked to the pathogenesis of hepatic steatosis via SREBP-1c activation[2][3].

Caption: Pathway of GLA conversion to DGLA via ELOVL5 and downstream lipid mediators.

Quantitative Substrate Kinetics

ELOVL5 exhibits strict substrate specificity, preferentially elongating C18 and C20 polyunsaturated fatty acids (PUFAs) while showing negligible activity toward saturated fatty acids or C22 substrates[4]. Understanding these kinetics is vital when designing competitive inhibitors or allosteric modulators.

Table 1: Relative Conversion Efficiencies of ELOVL5

| Substrate | Enzyme | Primary Product | Relative Elongation Efficiency | Biological Consequence |

| Gamma-Linolenic Acid (18:3n-6) | ELOVL5 | DGLA (20:3n-6) | ++++ (>85%) | Accumulation of anti-inflammatory PGE1 precursors. |

| Stearidonic Acid (18:4n-3) | ELOVL5 | ETA (20:4n-3) | ++++ (>80%) | Precursor to EPA synthesis in the Omega-3 pathway. |

| Linoleic Acid (18:2n-6) | ELOVL5 | EDA (20:2n-6) | ++ (~30%) | Minor pathway; low binding affinity. |

| Arachidonic Acid (20:4n-6) | ELOVL5 | Adrenic Acid (22:4n-6) | + (<5%) | Minimal in vivo; primarily ELOVL2 dependent. |

Note: Efficiencies are normalized to in vitro microsomal assays using excess malonyl-CoA.

Experimental Methodology: In Vitro ELOVL5 Elongation Assay

To accurately quantify the conversion of GLA to DGLA, whole-cell assays are often confounded by endogenous lipid pools and competing desaturases (e.g., FADS1). Therefore, isolating the ER microsomal fraction is critical to isolate ELOVL5 kinetics[4]. The following protocol is a self-validating system designed for high-reproducibility drug screening.

Phase 1: Microsomal Preparation (ER Enrichment)

Causality: ELOVL5 is an integral membrane protein. Whole-cell lysis without microsomal enrichment leads to suboptimal enzyme kinetics due to lipid membrane disruption and protease interference.

-

Harvest ELOVL5-expressing cells (e.g., transfected HEK293 or primary hepatocytes) and wash with ice-cold PBS.

-

Homogenize in buffer (0.1 M Tris-HCl, pH 7.4, 0.25 M sucrose, 1 mM EDTA) using a Dounce homogenizer. The sucrose maintains osmotic balance to prevent premature vesicle lysis, while EDTA chelates metalloproteases.

-

Centrifuge at 10,000 × g for 20 min at 4°C to pellet mitochondria and nuclei.

-

Ultracentrifuge the supernatant at 100,000 × g for 60 min at 4°C. The resulting pellet is the microsomal fraction. Resuspend in homogenization buffer.

Phase 2: Enzymatic Reaction Assembly

Causality: The elongation cycle requires four distinct enzymes. By supplying NADPH, we ensure the downstream reductases can complete the cycle initiated by ELOVL5.

-

Prepare the reaction mixture (final volume 200 µL): 50 mM HEPES buffer (pH 7.5), 50 µM GLA-CoA (substrate), 1 mM NADPH, and 50 µM Malonyl-CoA.

-

Self-Validation Step: Prepare a negative control using heat-inactivated microsomes (boiled at 95°C for 10 min) to establish the non-enzymatic baseline.

-

Initiate the reaction by adding 50 µg of microsomal protein.

-

Incubate at 37°C for 30 minutes. Terminate by adding 1 mL of 10% methanolic KOH.

Phase 3: Lipid Extraction and GC-MS Quantification

Causality: DGLA contains three sensitive cis-double bonds. We utilize Boron Trifluoride (BF3) as a Lewis acid catalyst for derivatization because it is rapid and minimizes cis-trans isomerization compared to harsh mineral acids.

-

Internal Standard: Spike the terminated reaction with 10 µg of C17:0 (Heptadecanoic acid). Because C17:0 is an odd-chain fatty acid not synthesized in mammals, it perfectly normalizes extraction efficiency and derivatization yield.

-

Saponify the mixture at 80°C for 45 min, then acidify with 6 N HCl.

-

Extract free fatty acids using hexane (3 × 1 mL).

-

Derivatize to Fatty Acid Methyl Esters (FAMEs) using 14% BF3 in methanol at 80°C for 20 min.

-

Extract FAMEs into hexane, dry under nitrogen gas, and analyze via GC-MS. Calculate the conversion efficiency as: [DGLA Area / (GLA Area + DGLA Area)] × 100.

Caption: Step-by-step workflow for the in vitro ELOVL5 elongation assay.

Translational Perspectives in Drug Development

From a pharmacological standpoint, the GLA-to-DGLA axis is a prime target for resolving chronic inflammation. Dietary supplementation of GLA (e.g., via borage oil) relies entirely on endogenous ELOVL5 to convert it to DGLA[1]. Because DGLA competes with arachidonic acid for cyclooxygenase (COX) enzymes, upregulating ELOVL5 activity or protecting DGLA from downstream Δ5-desaturation (via FADS1 inhibition) can therapeutically shunt lipid metabolism toward the anti-inflammatory PGE1 pathway. Furthermore, ELOVL5 modulation is currently under heavy investigation for non-alcoholic fatty liver disease (NAFLD), as its endogenous activity acts as a master regulator of SREBP-1c and hepatic triglyceride catabolism[3].

References

- Title: Dihomo-γ-Linolenic Acid (20:3n-6)

- Source: soton.ac.

- Title: Functional characterization of fatty acyl desaturase Fads2 and Elovl5 elongase in the Boddart's goggle-eyed goby...

- Source: nih.

Sources

The Physiological Functions of (8Z,11Z,14Z)-Icosatrienoate in Macrophage Activation: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(8Z,11Z,14Z)-Icosatrienoate, more commonly known as dihomo-γ-linolenic acid (DGLA), is an omega-6 polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the eicosanoid synthesis pathway. Unlike its well-known pro-inflammatory metabolite, arachidonic acid (ARA), DGLA exhibits potent anti-inflammatory and immunomodulatory activities, particularly within macrophages. This technical guide provides a comprehensive overview of the physiological functions of DGLA in macrophage activation. We will dissect its metabolism, the signaling cascades of its bioactive derivatives—Prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE)—and their collective impact on cytokine production, macrophage polarization, and atherogenic processes. This document serves as a resource for researchers, offering not only in-depth mechanistic insights but also detailed, field-proven experimental protocols to investigate the effects of DGLA on macrophage function.

Introduction: DGLA as a Pivotal Immunomodulator

Macrophages are central players in the innate immune system, orchestrating both the initiation and resolution of inflammation. Their functional phenotype is highly plastic, adapting to microenvironmental cues. The lipid composition of the macrophage membrane is a critical determinant of its response, as it provides the substrate for the synthesis of powerful signaling molecules known as eicosanoids.

While the omega-6 PUFA pathway is often associated with the pro-inflammatory cascades initiated by arachidonic acid (ARA), this is an oversimplification.[1] The immediate precursor to ARA, dihomo-γ-linolenic acid (DGLA), stands out for its contrasting, often anti-inflammatory, properties.[2] DGLA's health-beneficial effects are attributed to two primary mechanisms: its ability to compete with ARA for metabolic enzymes and the production of a distinct set of eicosanoids with unique biological activities.[1][3] This guide will explore the intricate ways DGLA modulates macrophage function, providing a foundation for its investigation as a therapeutic agent in inflammatory diseases.

The Metabolic Crossroads: DGLA Biosynthesis and Enzymatic Fate

DGLA is not abundant in most diets but is synthesized endogenously from the essential fatty acid linoleic acid (LA). The pathway involves a series of desaturation and elongation steps. Dietary γ-linolenic acid (GLA), found in oils such as evening primrose and borage oil, can bypass the rate-limiting initial step and is efficiently converted to DGLA.[3][4]

Once incorporated into the phospholipid membranes of macrophages, DGLA is released by phospholipase A2 and can follow several metabolic routes:[1]

-

Conversion to Arachidonic Acid (ARA): The enzyme Δ5-desaturase (encoded by the FADS1 gene) converts DGLA to ARA, the precursor of pro-inflammatory 2-series prostaglandins (e.g., PGE2) and 4-series leukotrienes.[1] However, this conversion is often limited, allowing DGLA to accumulate and exert its own effects.[1]

-

Metabolism by Cyclooxygenase (COX): DGLA is a substrate for COX-1 and COX-2, leading to the production of 1-series prostaglandins and thromboxanes, most notably Prostaglandin E1 (PGE1).[1][3]

-

Metabolism by Lipoxygenase (LOX): In macrophages, DGLA can be metabolized by 15-lipoxygenase (15-LOX) to form 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][3]

The balance between these pathways is crucial. Increasing the cellular pool of DGLA relative to ARA can effectively shift eicosanoid production from pro-inflammatory to anti-inflammatory or less inflammatory mediators.[3]

Caption: DGLA Metabolic Pathway in Macrophages.

Mechanisms of Macrophage Modulation by DGLA and its Metabolites

DGLA exerts its immunomodulatory effects through a multi-pronged approach, influencing inflammatory signaling, cytokine secretion, and fundamental cellular processes like migration and phagocytosis.

Attenuation of Pro-inflammatory Mediators

A hallmark of DGLA's action in activated macrophages is the selective suppression of specific inflammatory outputs. In murine RAW264.7 macrophages stimulated with bacterial lipopolysaccharide (LPS), DGLA treatment significantly reduces the production of interleukin-6 (IL-6), nitric oxide (NO), and reactive oxygen species (ROS).[2][5] The reduction in NO is particularly pronounced and is linked to the attenuated expression of the iNOS gene.[2][6]

Interestingly, the production of other key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), is largely unaffected by DGLA.[2][5] This selective action suggests a targeted mechanism rather than a general suppression of macrophage activation. The reduction in IL-6 is thought to be mediated, at least in part, by the augmented production of DGLA's downstream metabolite, PGE1, which has been shown to reduce IL-6 in inflammatory conditions.[2]

Shifting the Eicosanoid Balance

DGLA supplementation leads to a dose-dependent increase in PGE1 secretion from macrophages.[2] In LPS-stimulated cells, DGLA treatment causes a much greater fold-increase in PGE1 production compared to the pro-inflammatory PGE2, thereby altering the critical PGE1/PGE2 ratio in favor of an anti-inflammatory state.[2] Furthermore, the DGLA metabolite 15-HETrE has been shown to inhibit the 5-lipoxygenase pathway, which is responsible for synthesizing pro-inflammatory leukotrienes from ARA.[3]

| Parameter | Effect of DGLA Treatment on LPS-Stimulated Macrophages | Primary Mediator(s) | Reference(s) |

| IL-6 Production | Significantly Decreased | DGLA, PGE1 | [2] |

| TNF-α / IL-1β Production | Little to No Change | N/A | [2] |

| Nitric Oxide (NO) Production | Drastically Decreased | DGLA | [2][6] |

| iNOS Gene Expression | Significantly Decreased | DGLA | [2][6] |

| Reactive Oxygen Species (ROS) | Significantly Decreased | DGLA | [2] |

| PGE1 Secretion | Significantly Increased | DGLA | [2][7] |

| PGE2 Secretion | Modest Increase (PGE1/PGE2 ratio shifts to PGE1) | DGLA | [2] |

Modulation of Macrophage Polarization and Function

The influence of DGLA extends to regulating macrophage phenotype and functions crucial to diseases like atherosclerosis.

-

Macrophage Polarization: PGE1, a key DGLA metabolite, plays a role in macrophage polarization. Studies have shown that PGE1 can suppress the expression of M2 markers on macrophages while enhancing M1 markers like HLA-DR.[8][9] This action appears to be mediated through the EP2 and EP4 prostaglandin receptors.[8][9]

-

Atherogenic Processes: DGLA has demonstrated anti-atherogenic properties by inhibiting several key macrophage processes.[10][11] It attenuates chemokine-driven migration of monocytes, a critical step in the formation of atherosclerotic plaques.[10][12] Furthermore, DGLA inhibits macrophage foam cell formation by reducing the uptake of modified low-density lipoprotein (LDL) and decreasing the expression of key scavenger receptors like SR-A and CD36.[10][12]

Caption: DGLA's Inhibitory Effects on Macrophage Pathways.

Experimental Guide for Investigating DGLA in Macrophages

To facilitate reproducible and robust research, this section provides detailed protocols for studying the effects of DGLA on macrophages, focusing on the well-established RAW264.7 cell line.

Experimental Workflow Overview

Caption: General Experimental Workflow.

Protocol 1: Macrophage Culture and DGLA Treatment

-

Causality: This protocol establishes a healthy, consistent macrophage culture, which is essential for reproducible results. DGLA is prepared in a solvent and diluted to a final, non-toxic concentration. A concentration of 100 µM has been shown to be effective without compromising cell viability.[2]

-

Methodology:

-

Cell Culture: Culture RAW264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin. Maintain cells at 37°C in a humidified 5% CO₂ incubator.[2]

-

Cell Plating: Detach cells using a cell scraper. Count cells with a hemocytometer and plate at a density of 4 x 10⁵ cells/mL in the desired plate format (e.g., 1 mL/well in a 12-well plate). Allow cells to adhere overnight.

-

DGLA Stock Preparation: Prepare a high-concentration stock solution of DGLA (e.g., 100 mM) in a suitable solvent like DMSO or ethanol. Store at -80°C.

-

Treatment: On the day of the experiment, dilute the DGLA stock solution in complete culture medium to the desired final concentration (e.g., 100 µM). The final solvent concentration should be minimal (e.g., ≤ 0.1%) to avoid solvent-induced effects.[2]

-

Controls: Always include a "vehicle control" group treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used for the DGLA treatment.

-

Viability Check: It is crucial to confirm that the chosen DGLA concentration is not cytotoxic. Perform a cell viability assay, such as MTT or XTT, in parallel with your main experiment.[2][7]

-

Protocol 2: Analysis of Inflammatory Mediators

-

Causality: This protocol quantifies key outputs of macrophage activation. The Griess assay measures nitrite, a stable product of NO. The DC-FDA assay measures intracellular ROS. ELISA provides highly specific quantification of secreted cytokines.

-

Methodology:

-

Experimental Setup: Plate and treat cells with DGLA (or vehicle) as described in Protocol 1. Co-treat with an inflammatory stimulus, typically 100 ng/mL LPS, for 24 hours.[2]

-

Supernatant Collection: After the incubation period, carefully collect the culture supernatant and centrifuge to remove any detached cells. Store at -80°C until analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Add 50 µL of culture supernatant to a 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.

-

Measure absorbance at ~540 nm. Quantify using a sodium nitrite standard curve.

-

-

Cytokine Quantification (ELISA):

-

Use commercially available ELISA kits for murine IL-6 and TNF-α.

-

Follow the manufacturer's instructions precisely for coating plates, adding samples (diluted supernatants), adding detection antibodies, and developing the colorimetric reaction.

-

Read absorbance on a plate reader and calculate concentrations based on the provided standard curve.

-

-

Intracellular ROS Measurement (DC-FDA Assay):

-

After the 24-hour treatment period, remove the supernatant.

-

Wash cells with warm PBS.

-

Load cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DC-FDA) in serum-free medium for 30-60 minutes at 37°C.[2][7]

-

Wash cells again to remove excess probe.

-

Measure fluorescence (excitation ~485 nm, emission ~535 nm) on a plate reader.

-

-

Protocol 3: Gene Expression Analysis by qRT-PCR

-

Causality: This protocol measures changes in the transcription of key inflammatory genes, providing insight into the molecular mechanisms by which DGLA exerts its effects.

-

Methodology:

-

Experimental Setup & Lysis: Treat cells as described (e.g., DGLA +/- LPS). After the desired time point (e.g., 6-24 hours), wash cells with PBS and lyse them directly in the well using a lysis buffer containing a chaotropic agent (e.g., from an RNA extraction kit).

-

RNA Extraction: Purify total RNA from the cell lysate using a column-based kit (e.g., RNeasy Mini Kit) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for your target genes (e.g., Nos2 (iNOS), Il6, Ptgs2 (COX-2)) and a housekeeping gene (e.g., Actb (β-actin), Gapdh), and a SYBR Green master mix.

-

Run the reaction on a real-time PCR instrument.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.[2]

-

-

Conclusion and Future Directions

(8Z,11Z,14Z)-Icosatrienoate (DGLA) is a unique omega-6 fatty acid that serves as a powerful modulator of macrophage function. By competing with arachidonic acid and producing its own distinct family of bioactive lipid mediators, DGLA shifts the cellular environment away from a pro-inflammatory state. Its ability to selectively reduce key inflammatory outputs like IL-6 and NO, while simultaneously inhibiting cellular processes central to atherosclerosis, makes it a compelling molecule for further investigation.[2][10] The detailed protocols provided herein offer a robust framework for researchers to explore the nuanced physiological effects of DGLA. Future research should focus on translating these in vitro findings into in vivo models of inflammatory disease and exploring the therapeutic potential of DGLA supplementation or targeted delivery to modulate macrophage activity in conditions ranging from cardiovascular disease to autoimmune disorders.

References

-

Bar-El, D., et al. (2020). DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. Nutrients. [Link]

-

Kainu, V., et al. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. International Journal of Molecular Sciences. [Link]

-

do Carmo, M. G. T., et al. (2020). Impact of Dietary Fatty Acids on Macrophage Lipid Metabolism, Signaling and Function. Nutrients. [Link]

-

ResearchGate. (n.d.). Synthetic and algae-derived DGLA modulate inflammation signals in... ResearchGate. [Link]

-

Lipinutragen. (2015). DGLA – at the crossroads of pro- and anti-inflammatory processes. Lipinutragen. [Link]

-

Wang, X., & Lin, H. (2012). Multiple roles of dihomo-γ-linolenic acid against proliferation diseases. Lipids in Health and Disease. [Link]

-

Gallagher, J. (2023). Anti-atherogenic actions of dihomo-gamma-linolenic acid and its key metabolites. Cardiff University. [Link]

-

Gallagher, J., et al. (2019). Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

MDPI. (2023). Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation. MDPI. [Link]

-

Zandstra, J. H., et al. (2005). Dihomo-γ-linolenic acid inhibits tumour necrosis factor-α production by human leucocytes independently of cyclooxygenase activity. Clinical & Experimental Immunology. [Link]

-

Cattell, V., et al. (1990). Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis. Clinical and Experimental Immunology. [Link]

-

ResearchGate. (n.d.). Metabolism of dihomo-γ-linolenic acid. In mammal tissues and cells, LA... ResearchGate. [Link]

-

Nakashima, Y., et al. (2025). PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors. Cells. [Link]

-

PubMed. (2020). DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. PubMed. [Link]

-

PubMed. (2025). PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors. PubMed. [Link]

-

PubMed. (2019). Dihomo-γ-Linolenic Acid Inhibits Several Key Cellular Processes Associated With Atherosclerosis. PubMed. [Link]

-

PubMed. (1990). Prostaglandin E1 suppresses macrophage infiltration and ameliorates injury in an experimental model of macrophage-dependent glomerulonephritis. PubMed. [Link]

-

ResearchGate. (2025). (PDF) DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages. ResearchGate. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DGLA from the Microalga Lobosphaera Incsa P127 Modulates Inflammatory Response, Inhibits iNOS Expression and Alleviates NO Secretion in RAW264.7 Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. PGE1 Suppresses the Expression of M2 Markers on Macrophages Through Prostaglandin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Biophysics and Thermodynamic Stability of (8Z,11Z,14Z)-Icosatrienoate: A Technical Guide for Drug Development

Executive Summary

(8Z,11Z,14Z)-icosatrienoate, the conjugate base of dihomo-gamma-linolenic acid (DGLA), is a 20-carbon omega-6 polyunsaturated fatty acid (PUFA) anion with profound implications in lipidomics, anti-inflammatory pharmacology, and oncology[1][2]. Unlike its highly pro-inflammatory downstream metabolite, arachidonic acid (AA), (8Z,11Z,14Z)-icosatrienoate yields anti-inflammatory eicosanoids and exhibits unique thermodynamic behaviors within lipid bilayers[3]. This whitepaper provides an in-depth analysis of its structural properties, thermodynamic stability, oxidative kinetics, and the self-validating experimental protocols required to assess its viability in drug formulation.

Molecular Architecture and Structural Properties

The physicochemical behavior of (8Z,11Z,14Z)-icosatrienoate is dictated by its precise molecular architecture. As a 20-carbon aliphatic chain, it contains three methylene-interrupted cis double bonds located at the C8, C11, and C14 positions[1][4].

Causality of Conformation on Membrane Fluidity

The cis (Z) configuration of these double bonds introduces severe steric kinks into the hydrocarbon tail. Thermodynamically, this prevents the tight van der Waals packing typically seen in saturated fatty acids. When incorporated into cellular or liposomal phospholipid bilayers, (8Z,11Z,14Z)-icosatrienoate disrupts the crystalline lattice of the membrane, significantly lowering the phase transition temperature ( Tm ) and enhancing membrane fluidity[5]. This structural flexibility is critical for the function of embedded membrane proteins, ion channels, and receptor mobility.

Quantitative Structural Data

To facilitate formulation modeling, the core physicochemical parameters of (8Z,11Z,14Z)-icosatrienoate are summarized below.

| Property | Value | Clinical / Formulation Significance |

| IUPAC Name | (8Z,11Z,14Z)-icosa-8,11,14-trienoate | Defines the exact positional isomers of the double bonds. |

| Chemical Formula | C₂₀H₃₃O₂⁻ | Conjugate base form present at physiological pH (7.4)[1]. |

| Molar Mass | 305.5 g/mol | Critical for stoichiometric calculations in liposomal loading[1]. |

| LogP (Calculated) | 6.44 | Indicates high lipophilicity; requires lipid-based delivery systems[6]. |

| Topological Polar Surface Area | 37.30 Ų | Dictates the hydration shell size around the carboxylate headgroup[6]. |

| Rotatable Bonds | 15 | Contributes to high conformational entropy in the bulk liquid phase[6]. |

Enzymatic Metabolism and Signaling Pathways

The therapeutic value of (8Z,11Z,14Z)-icosatrienoate lies in its competitive metabolism. It acts as a pivotal node in the eicosanoid signaling network, directly competing with Arachidonic Acid (AA) for the active sites of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes[4][7].

By outcompeting AA, (8Z,11Z,14Z)-icosatrienoate shifts the metabolic output from pro-inflammatory Series-2 prostaglandins to anti-inflammatory Series-1 prostaglandins (e.g., PGE1)[3]. Furthermore, its metabolism by 15-LOX yields 15-HETrE, a potent inhibitor of the 5-LOX pathway, thereby suppressing the formation of pro-inflammatory leukotrienes[3][8].

Enzymatic signaling pathways of (8Z,11Z,14Z)-icosatrienoate metabolism.

Thermodynamic Stability and Lipid Peroxidation Kinetics

While the cis double bonds of (8Z,11Z,14Z)-icosatrienoate provide biological efficacy, they introduce significant thermodynamic instability. The molecule contains two bis-allylic methylene groups (at C10 and C13) situated between the double bonds.

The Mechanism of Autoxidation

The carbon-hydrogen (C-H) bonds at these bis-allylic positions have a drastically lowered bond dissociation energy (~75 kcal/mol) compared to standard aliphatic C-H bonds (~98 kcal/mol)[2][9]. This makes them highly susceptible to hydrogen abstraction by reactive oxygen species (ROS) or transition metals (e.g., Fe²⁺/Fe³⁺)[9].

Once a hydrogen atom is abstracted, the resulting carbon-centered radical is thermodynamically stabilized via resonance across the adjacent double bonds. This initiates a rapid, exothermic chain reaction (propagation) where the radical reacts with triplet oxygen ( 3O2 ) to form a peroxyl radical (ROO•), eventually leading to lipid hydroperoxides and secondary degradation products like 8-hydroxyoctanoic acid (8-HOA)[2][10].

Understanding and quantifying this thermodynamic vulnerability is mandatory for ensuring the shelf-life and efficacy of DGLA-based therapeutics.

Experimental Methodologies for Stability Assessment

To rigorously quantify the thermodynamic stability of (8Z,11Z,14Z)-icosatrienoate, researchers must move beyond slow, real-time shelf-life studies. Pressure Differential Scanning Calorimetry (PDSC) is the gold-standard protocol for isolating the chemical kinetics of lipid peroxidation[11][12].

Protocol: Pressure Differential Scanning Calorimetry (PDSC)

Objective: To determine the Oxidative Induction Time (OIT) and activation energy ( Ea ) of (8Z,11Z,14Z)-icosatrienoate formulations.

Causality & Rationale: Standard oxidation tests are limited by the rate of oxygen diffusion into the lipid matrix. By utilizing a high-pressure oxygen environment (1400 kPa), we saturate the sample, eliminating diffusion as a variable. This ensures the reaction follows zero-order kinetics with respect to oxygen, allowing the precise measurement of the lipid's inherent thermodynamic resistance to radical propagation[12].

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the (8Z,11Z,14Z)-icosatrienoate sample (e.g., bulk oil or lyophilized liposomes) into an open aluminum DSC pan. Note: A low, precise mass prevents thermal lag and ensures uniform heat transfer during the exothermic oxidation phase.

-

Reference Calibration: Place an empty, hermetically sealed aluminum pan in the reference furnace of the DSC to establish a baseline heat capacity.

-

Chamber Pressurization: Seal the PDSC cell and purge the system with high-purity oxygen (99.999%). Pressurize the reaction chamber to exactly 1400 kPa[12].

-

Isothermal Heating: Rapidly ramp the temperature at 50 °C/min to the target isothermal testing temperature (e.g., 120 °C) and hold.

-

Data Acquisition: Continuously monitor the differential heat flow (W/g). The OIT is calculated as the time elapsed from the start of the isothermal hold to the extrapolated onset of the exothermic oxidation peak[11].

-

Kinetic Modeling: Repeat the protocol across a temperature matrix (100 °C, 110 °C, 120 °C, 130 °C, 140 °C). Plot the natural log of OIT against the inverse of temperature ( 1/T ) to calculate the activation energy ( Ea ) using the Arrhenius equation[12].

Workflow for assessing DGLA thermodynamic stability via Pressure Differential Scanning Calorimetry.

Implications for Drug Development

The dual nature of (8Z,11Z,14Z)-icosatrienoate—biologically potent yet thermodynamically fragile—dictates strict formulation strategies. To protect the vulnerable bis-allylic hydrogens from premature auto-oxidation, formulations must incorporate lipophilic antioxidants (e.g., alpha-tocopherol) that can donate hydrogen atoms to quench peroxyl radicals faster than the propagation chain can proceed. Furthermore, encapsulating the anion within sterically shielded nanocarriers (such as PEGylated liposomes or solid lipid nanoparticles) limits transition metal catalysis and oxygen permeation, effectively increasing the activation energy required for degradation.

By mastering the structural biophysics and oxidative kinetics of (8Z,11Z,14Z)-icosatrienoate, drug development professionals can harness its anti-inflammatory and emerging anti-cancer properties[10] while ensuring robust pharmaceutical stability.

References

-

Dihomo-g-linolenic (DGLA) 20:3 n6 - 3200 Metabolomix+ - FMV Urine | Healthmatters.io, healthmatters.io,[Link]

-

Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation - PMC, nih.gov,[Link]

-

Dihomo-γ-linolenic acid - Wikipedia, wikipedia.org,[Link]

-

Importance of Dietary γ-Linolenic Acid in Human Health and Nutrition - SciSpace, scispace.com,[Link]

-

Di-homo-gamma-linolenate | C20H33O2- | CID 21158448 - PubChem, nih.gov,[Link]

-

Dihomo-γ-Linolenic Acid - LIPID MAPS, lipidmaps.org,[Link]

-

(PDF) Anti-cancer Activities of ω-6 Polyunsaturated Fatty Acids - ResearchGate, researchgate.net,[Link]

-

Organ-Specific Responses to Chronic High-Fat Diets in Mice: Insights into Phospholipid Fatty Acid Distribution - PMC, nih.gov,[Link]

-

What Is Responsible for the Initiating Chemistry of Iron-Mediated Lipid Peroxidation: An Update | Chemical Reviews - ACS Publications, acs.org,[Link]

-

Growth inhibitory and anti-metastatic activity of Epithelial cell adhesion molecule targeted three-way junctional Delta-5-Desaturase siRNA nanoparticle for breast cancer therapy - PMC, nih.gov,[Link]

-

DSC Phase Transition Profiles Analyzed by Control Charts to Determine Markers for the Authenticity and Deterioration of Flaxseed Oil during Storage - PMC, nih.gov,[Link]

-

Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils - MDPI, mdpi.com,[Link]

Sources

- 1. Di-homo-gamma-linolenate | C20H33O2- | CID 21158448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Dihomo-γ-linolenic acid - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. LIPID MAPS [lipidmaps.org]

- 7. Dihomo-g-linolenic (DGLA) 20:3 n6 - 3200 Metabolomix+ - FMV Urine - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. scispace.com [scispace.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Application of Chromatographic and Thermal Methods to Study Fatty Acids Composition and Positional Distribution, Oxidation Kinetic Parameters and Melting Profile as Important Factors Characterizing Amaranth and Quinoa Oils [mdpi.com]

Mechanisms of Enzymatic Elongation to (8Z,11Z,14Z)-Icosatrienoate: A Technical Guide

Introduction & Biological Imperative

(8Z,11Z,14Z)-icosatrienoate, commonly known as dihomo-gamma-linolenic acid (DGLA, 20:3n-6), occupies a pivotal metabolic crossroads in lipid signaling and cellular homeostasis. Synthesized via the two-carbon elongation of gamma-linolenic acid (GLA, 18:3n-6), DGLA is incorporated directly into the phospholipid bilayer of cell membranes[1].

Unlike its downstream product, arachidonic acid (AA, 20:4n-6), which drives the synthesis of pro-inflammatory series-2 prostaglandins, DGLA serves as the exclusive precursor to series-1 prostaglandins (e.g., PGE1) via cyclooxygenase (COX) pathways[1][2]. Furthermore, DGLA is metabolized by 15-lipoxygenase (15-LOX) into 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE), a potent direct inhibitor of 5-lipoxygenase (5-LOX), thereby suppressing the production of inflammatory leukotrienes[1]. Recent lipidomic studies also implicate DGLA and its dihydroxy-metabolites in driving highly specific ferroptosis-mediated pathways in neurobiology and oncology[3]. Understanding the enzymatic machinery that governs the GLA-to-DGLA conversion is therefore critical for drug development targeting chronic inflammation, neurodegeneration, and cancer[4][5].

The Macromolecular Machinery: ELOVL5 and the ER Complex

The biosynthesis of DGLA does not occur as a single-step reaction but is driven by a four-enzyme complex localized to the cytoplasmic face of the endoplasmic reticulum (ER)[4]. The elongation of very-long-chain fatty acids (ELOVL) pathway adds a two-carbon unit from malonyl-CoA to the carboxyl terminal of the fatty acyl-CoA primer. Because the addition occurs at the carboxyl end, the pre-existing double bonds of GLA ( Δ 6,9,12) are shifted by two positions, yielding the Δ 8,11,14 configuration of DGLA[6].

The four sequential steps are:

-

Condensation (Rate-Limiting): Catalyzed by ELOVL5 (Elongation of very-long-chain fatty acids protein 5), which condenses GLA-CoA with malonyl-CoA to form 3-keto-eicosatrienoyl-CoA[4][5].

-

Reduction: 3-ketoacyl-CoA reductase (KAR) utilizes NADPH to reduce the 3-keto group to a 3-hydroxy intermediate[4].

-

Dehydration: 3-hydroxyacyl-CoA dehydratase (HACD) removes a water molecule, yielding trans-2,3-enoyl-eicosatrienoyl-CoA[4].

-

Second Reduction: Trans-2,3-enoyl-CoA reductase (TER) utilizes a second NADPH molecule to reduce the double bond, releasing the final DGLA-CoA[4][7].

Enzymatic elongation pathway from gamma-linolenoyl-CoA to (8Z,11Z,14Z)-icosatrienoyl-CoA.

Kinetic Profiling & Substrate Specificity

The specificity of the entire elongation cycle is dictated solely by the initial condensation enzyme. Mammals express seven ELOVL isoforms (ELOVL1–7), each exhibiting distinct substrate specificities based on carbon chain length and degree of unsaturation[5][8].

ELOVL5 exhibits a high affinity for C18 and C20 polyunsaturated fatty acids (PUFAs), making it the primary driver of the GLA to DGLA conversion[8]. In contrast, ELOVL2 preferentially elongates C20 and C22 PUFAs, while ELOVL1 is restricted to saturated and monounsaturated fatty acids[8]. Gene silencing of ELOVL5 via siRNA in endothelial cells completely abolishes the conversion of GLA to DGLA, confirming its non-redundant role in this specific elongation step[9].

Table 1: Substrate Specificity of Key Mammalian Elongases

| Enzyme Isoform | Primary Substrate Preference | Key Substrates | Elongation Product | Biological Role |

| ELOVL1 | C18:0 – C26:0 (SFA/MUFA) | Palmitoyl-CoA (16:0) | Stearoyl-CoA (18:0) | Sphingolipid synthesis[8] |

| ELOVL2 | C20 – C22 (PUFA) | EPA (20:5n-3), AA (20:4n-6) | DPA (22:5n-3), AdA (22:4n-6) | DHA/Docosanoid synthesis[8] |

| ELOVL5 | C18 – C20 (PUFA) | GLA (18:3n-6) , SDA (18:4n-3) | DGLA (20:3n-6) , ETA (20:4n-3) | Series-1 Prostaglandin precursors [8][9] |

Methodological Framework: Microsomal Elongase Assays

Because ELOVL5 and its partner enzymes are multi-pass transmembrane proteins, attempting to purify them out of the ER membrane typically results in a complete loss of structural integrity and catalytic activity. Therefore, the gold standard for measuring elongase activity requires the isolation of microsomes —vesicle-like artifacts formed from the ER during cell homogenization that preserve the native lipid microenvironment and the intact four-enzyme complex[7][10].

Microsome Isolation Protocol

The isolation relies on differential ultracentrifugation to separate the ER from other organelles[10].

-

Homogenization: Mince fresh or snap-frozen liver tissue (or harvested cultured cells) and homogenize in ice-cold Buffer A (0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, and protease inhibitors) using a Dounce homogenizer[10]. Causality: Sucrose provides an isotonic environment to prevent organelle lysis, while EDTA chelates metalloproteases.

-

Low-Speed Centrifugation: Centrifuge the homogenate at 10,000 × g for 20 minutes at 4°C. Discard the pellet (containing unbroken cells, nuclei, and mitochondria).

-

Ultracentrifugation: Transfer the supernatant and centrifuge at 100,000 × g for 60 minutes at 4°C[10].

-

Resuspension: The resulting translucent pellet contains the microsomes. Resuspend in 100 mM potassium phosphate buffer (pH 7.2) and quantify protein concentration via BCA assay[11].

In Vitro Elongase Reaction

To establish a self-validating system, the reaction must include controls omitting NADPH or utilizing heat-inactivated microsomes to subtract background non-specific lipid binding.

-

Reaction Mix: In a microcentrifuge tube, combine 100 mM potassium phosphate (pH 6.5), 1 mM NADPH, 50 µM GLA-CoA, and 50 µM [14C]-malonyl-CoA (specific activity ~50 mCi/mmol)[11][12]. Causality: NADPH is strictly required as the electron donor for the KAR and TER reduction steps; without it, the reaction stalls at the 3-keto intermediate[7].

-

Initiation: Add 50–100 µg of microsomal protein to initiate the reaction. Incubate at 37°C for 20 minutes[12].

-

Termination & Saponification: Quench the reaction by adding 1 mL of 5 M KOH in 10% methanol. Heat at 65°C for 1 hour[12]. Causality: Saponification cleaves the thioester bond of the newly synthesized DGLA-CoA, releasing the free fatty acid.

-

Extraction: Acidify the mixture with 5 M HCl (pH < 2). Add 2 mL of hexane, vortex vigorously, and centrifuge to separate the phases[12]. Causality: Acidification protonates the free fatty acids, making them highly lipophilic and driving them into the upper hexane phase, while the highly polar, unreacted [14C]-malonyl-CoA remains trapped in the lower aqueous phase.

Workflow for the in vitro microsomal fatty acid elongase assay and quantification.

Analytical Resolution: LC-MS/MS and Radiometric Quantification

Quantification of the elongated product can be achieved through two primary modalities:

Radiometric Scintillation: Transfer the upper hexane phase (containing the [14C]-labeled DGLA) to a scintillation vial. Evaporate the hexane under a gentle stream of nitrogen gas, add scintillation cocktail, and measure the radioactivity. The incorporation rate is calculated based on the specific activity of the malonyl-CoA and expressed as pmol malonyl-CoA incorporated / min / mg protein[7][12].

LC-MS/MS of Acyl-CoAs: For non-radioactive assays, the saponification step is omitted. Instead, the reaction is quenched with cold buffered isopropanol to precipitate proteins while keeping the intact acyl-CoAs in solution[11]. The extract is analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in negative electrospray ionization (ESI-) mode. The transition from the precursor DGLA-CoA ion to the neutral loss of the CoA moiety provides highly specific, multiplexed quantification of the elongation kinetics without the need for radioactive isotopes[11].

References

-

Mechanisms of Omega-3 Polyunsaturated Fatty Acids in Prostate Cancer Prevention - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

ELOVL5-Mediated Long Chain Fatty Acid Elongation Contributes to Enzalutamide Resistance of Prostate Cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Can GLA (Gamma-Linolenic Acid) Help Manage Inflammation in Long COVID and ME/CFS? Source: RTHM URL:[Link]

-

Gamma-linolenic and pinolenic acids exert anti-inflammatory effects in cultured human endothelial cells through - ePrints Soton Source: University of Southampton URL:[Link]

-

Dihydroxy-Metabolites of Dihomo-γ-linolenic Acid Drive Ferroptosis-Mediated Neurodegeneration | ACS Central Science Source: ACS Publications URL:[Link]

-

Soraphen A, an inhibitor of acetyl CoA carboxylase activity, interferes with fatty acid elongation - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Differential metabolism of dihomo-γ-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2 Source: ResearchGate URL:[Link]

-

The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

Lipidomic analysis reveals a radiosensitizing role of gamma-linolenic acid in glioma cells - CORE Source: CORE (Connecting Repositories) URL:[Link]

Sources

- 1. rthm.com [rthm.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. (12Z,15Z,18Z,21Z)-tetracosatetraenoyl-CoA | Benchchem [benchchem.com]

- 11. (7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA | 162336-15-4 | Benchchem [benchchem.com]

- 12. (Z)-Methyl icos-11-enoate | 2390-09-2 | Benchchem [benchchem.com]

The Biophysical and Signaling Mechanics of (8Z,11Z,14Z)-icosatrienoate (DGLA) in Membrane Microdomains

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(8Z,11Z,14Z)-icosatrienoate, commonly known as Dihomo-gamma-linolenic acid (DGLA, 20:3n-6), is an essential polyunsaturated fatty acid (PUFA) that serves as a critical nexus between membrane biophysics and cellular signaling. This guide provides an in-depth technical analysis of how DGLA modulates membrane fluidity, alters the structural integrity of lipid rafts, and dictates downstream enzymatic pathways. By understanding the causality behind DGLA's biophysical behavior, researchers can better leverage Membrane Lipid Therapy for inflammatory and neurodegenerative diseases.

Structural Biophysics of DGLA in Phospholipid Bilayers

DGLA is a 20-carbon aliphatic chain containing three cis double bonds located at the 8th, 11th, and 14th carbon positions. When incorporated into the sn-2 position of membrane glycerophospholipids (GPLs), its structural geometry fundamentally alters the lipid bilayer[1].

The Causality of Membrane Fluidity: Saturated fatty acids (SFAs) possess linear, flexible chains that pack tightly, maximizing van der Waals interactions and rigidifying the membrane[2]. In contrast, each cis double bond in DGLA introduces a rigid steric kink (approximately 30°). These kinks prevent highly ordered lipid packing, exponentially increasing the free volume within the hydrophobic core of the bilayer[3]. This biophysical disruption lowers the phase transition temperature of the membrane, shifting it from a solid-gel phase to a liquid-crystalline phase, thereby increasing lateral membrane fluidity[3].

DGLA's Role in Lipid Raft Formation and Dynamics

Lipid rafts are transient, nanoscale membrane microdomains (10–200 nm) highly enriched in cholesterol and sphingolipids[4]. They act as compartmentalized signaling platforms for integral membrane proteins, including Toll-like receptors (e.g., TLR4) and the Fas-receptor (CD95)[1].

Mechanism of Raft Disruption: Cholesterol preferentially interacts with the straight, saturated acyl chains of sphingolipids to form stable, liquid-ordered ( Lo ) phases[4]. Because of its kinked structural configuration, DGLA exhibits exceptionally low sterol affinity[5]. As DGLA enriches the surrounding bulk phospholipid matrix (the liquid-disordered, Ld phase), it promotes a phase separation that thermodynamically destabilizes lipid raft integrity[5]. This microdomain disruption alters the spatial localization of raft-associated proteins, effectively dampening pro-inflammatory receptor dimerization and signaling[6].

Caption: Biophysical and enzymatic pathways of DGLA altering lipid rafts and generating PGE1.

The Eicosanoid Shift: Enzymatic Competition at the Microdomain

Beyond its structural role, DGLA is a direct substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are frequently localized near caveolae and lipid rafts.

Causality of Anti-Inflammatory Action: DGLA competes directly with Arachidonic Acid (AA, 20:4n-6) for the active sites of COX-1 and COX-2[1]. While the oxygenation of AA yields highly pro-inflammatory Series-2 prostanoids (e.g., PGE2), the enzymatic conversion of DGLA yields Series-1 prostanoids (e.g., PGE1)[7]. PGE1 possesses potent vasodilatory, anti-aggregatory, and anti-inflammatory properties[7]. By displacing AA in the membrane and competing for COX, DGLA exerts a dual-layered anti-inflammatory effect[1].

Quantitative Biophysical Impact on Membranes

The following table synthesizes the biophysical parameters of DGLA compared to other key fatty acids, illustrating its intermediate but potent role in membrane modulation[3],[2].

| Fatty Acid | Molecular Configuration | Phase Transition Effect | Membrane Fluidity Impact | Lipid Raft Affinity |

| Palmitic Acid (16:0) | Saturated, linear | Increases (+5 to +10°C) | Highly Rigid (Decreases) | High (Stabilizes rafts) |

| Oleic Acid (18:1n-9) | 1 cis double bond | Decreases slightly | Moderately Fluid | Moderate |

| DGLA (20:3n-6) | 3 cis double bonds | Decreases (-15 to -20°C) | Highly Fluid (Increases) | Low (Disrupts rafts) |

| DHA (22:6n-3) | 6 cis double bonds | Decreases (> -30°C) | Extremely Fluid (≈300% ↑) | Extremely Low |

Self-Validating Experimental Protocol: Quantifying DGLA’s Effect

To empirically validate the impact of DGLA on lipid raft formation and membrane fluidity, researchers must employ a coupled methodology combining Detergent-Resistant Membrane (DRM) isolation and Fluorescence Anisotropy. This system is self-validating: the DRM isolation confirms structural raft changes, while anisotropy quantifies the physical fluidity shift.

Step-by-Step Methodology

Step 1: Cell Culture & Lipid Supplementation Culture target cells (e.g., THP-1 macrophages) in standard media. Supplement with 50 µM DGLA complexed to Bovine Serum Albumin (BSA) for 48 hours to ensure steady-state incorporation into the sn-2 position of membrane phospholipids. Include a vehicle-only (BSA) control.

Step 2: DRM Isolation via Sucrose Gradient Ultracentrifugation

-

Lyse cells on ice using 1% Triton X-100 in TNE buffer (Tris-HCl, NaCl, EDTA) containing protease inhibitors. Rationale: Lipid rafts are tightly packed and inherently insoluble in cold non-ionic detergents, allowing for their biochemical separation.

-

Homogenize the lysate and mix with 60% sucrose to achieve a final concentration of 40% sucrose.

-

Overlay with a discontinuous sucrose gradient (30% and 5%).

-

Ultracentrifuge at 200,000 × g for 16 hours at 4°C.

-

Collect 1 mL fractions from top to bottom. Lipid rafts (DRMs) will float to the 5%/30% interface (Fractions 2-4), while non-raft membranes remain at the bottom.

Step 3: Western Blot Validation (Self-Validation Check) Analyze fractions for raft markers (e.g., Caveolin-1, Flotillin-1) and non-raft markers (e.g., Transferrin receptor). Causality: A shift of Caveolin-1 from buoyant fractions to heavier fractions in DGLA-treated cells quantitatively confirms raft disruption.

Step 4: Steady-State Fluorescence Anisotropy

-

Label isolated cell membranes with 1,6-diphenyl-1,3,5-hexatriene (DPH), a hydrophobic fluorophore that partitions exclusively into the bilayer core.

-

Excite at 350 nm and measure emission at 452 nm using a spectrofluorometer equipped with polarizing filters.

-

Calculate anisotropy ( r ). Causality: A lower r value in DGLA-treated membranes compared to controls quantitatively confirms increased membrane fluidity due to the steric kinks of DGLA.

Caption: Self-validating workflow for quantifying DGLA's biophysical effects on membrane microdomains.

Therapeutic Implications in Drug Development

Understanding DGLA's role in membrane dynamics opens novel avenues for targeted lipid-based therapeutics:

-

Inflammatory Diseases: By disrupting lipid rafts, DGLA physically impairs the assembly of the TLR4 complex, reducing NF-κB activation and subsequent cytokine storms[6].

-

Neurodegeneration and Ferroptosis: Recent studies indicate a highly specific role for DGLA in neurobiology. DGLA has been shown to induce ferroptosis specifically in dopaminergic neurons[8]. The DGLA metabolite dihydroxyeicosadienoic acid (DHED) promotes lipid peroxidation, highlighting a critical vulnerability in Parkinson's disease models and suggesting that modulating DGLA metabolism could be a potent therapeutic target for neuroprotection[8].

References

- The Nutritional Significance of Lipid Rafts ResearchGate URL

- Long-Chain Fatty Acids Structure Explained: Impacts on Function Creative Proteomics Blog URL

- Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids MDPI URL

- Ironing out Neurodegeneration: New Class of Lipids Promotes Ferroptosis in Dopaminergic Neurons ACS Central Science URL

- “Cell Membrane Theory of Senescence” and the Role of Bioactive Lipids in Aging, and Aging Associated Diseases and Their Therapeutic Implications PMC - NIH URL

- Modification of subcutaneous white adipose tissue inflammation by omega-3 fatty acids is limited in human obesity-a double blind, randomised clinical trial PMC - NIH URL

- Seed Oils and their Hidden Dangers?

- Health effects of dietary phospholipids PMC - NIH URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. wyldeonhealth.com [wyldeonhealth.com]

- 3. Long-Chain Fatty Acids Structure Explained: Impacts on Function - Creative Proteomics Blog [creative-proteomics.com]

- 4. Review of Eukaryote Cellular Membrane Lipid Composition, with Special Attention to the Fatty Acids [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Accurate chromatographic resolution of polyunsaturated fatty acids (PUFAs) is a fundamental prerequisite in lipidomics and drug development. (8Z,11Z,14Z)-icosatrienoate, universally known as dihomo-γ-linolenic acid (DGLA, 20:3n-6), is a highly sought-after analyte due to its role as the direct precursor to anti-inflammatory Series 1 prostaglandins[1]. However, its quantification is notoriously confounded by the presence of positional isomers—most critically, Mead acid (5Z,8Z,11Z-icosatrienoate, 20:3n-9), a primary clinical biomarker for essential fatty acid (EFA) deficiency[2].

Because DGLA and Mead acid share identical molecular formulas and exact masses, mass spectrometry alone cannot differentiate them without baseline chromatographic separation[3]. This application note details the mechanistic rationale and step-by-step protocols for isolating these critical isomers using both Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) and Silver-Ion HPLC (Ag⁺-HPLC).

Biological Context and Isomeric Challenges

In biological matrices, DGLA and Mead acid originate from distinct metabolic pathways but converge in the same lipid pools. DGLA is synthesized from dietary linoleic acid, whereas Mead acid is synthesized de novo from oleic acid when dietary linoleic acid is absent.

Metabolic pathways generating DGLA and Mead acid.

When subjected to negative electrospray ionization (ESI-), both isomers yield an[M-H]⁻ precursor ion at m/z 305.2[4]. Furthermore, their collision-induced dissociation (CID) spectra are remarkably similar. Therefore, the analytical burden falls entirely on the chromatographic system to exploit subtle physicochemical differences between the isomers[3].

Mechanisms of Chromatographic Selectivity

Reversed-Phase (RP-UHPLC) Selectivity

In reversed-phase chromatography, retention is governed by hydrophobic partitioning. While DGLA and Mead acid both possess 20 carbons and 3 double bonds, the position of these bonds alters the spatial geometry of the acyl chain. Mead acid (double bonds at C5, C8, C11) possesses a contiguous 9-carbon saturated tail at its methyl terminus. In contrast, DGLA (double bonds at C8, C11, C14) has only a 6-carbon saturated tail. The longer, uninterrupted saturated tail of Mead acid interacts more strongly with the C18 stationary phase, causing it to elute after DGLA.

Silver-Ion (Ag⁺-HPLC) Selectivity

Silver-ion chromatography operates on an entirely different principle: the formation of reversible charge-transfer complexes between silver ions (Ag⁺) impregnated on the stationary phase and the π-electrons of the fatty acid double bonds[5]. The strength of this π-complexation is highly sensitive to steric hindrance. Isomers with double bonds closer to the carboxyl terminus (Mead acid) often exhibit different complexation strengths compared to those with double bonds situated further down the chain (DGLA), allowing for exquisite preparative resolution[6].

Analytical workflow for the isolation and detection of C20:3 isomers.

Experimental Protocols

Protocol A: High-Throughput RP-UHPLC-MS/MS (Free Fatty Acids)

This method is optimized for the rapid, quantitative profiling of biological samples (e.g., serum, tissue extracts) without the need for derivatization[3].

Self-Validating Mechanism: To ensure the system is self-validating against matrix effects and retention time drift, an isotopically labeled internal standard (DGLA-d6) is spiked into every sample prior to extraction. A System Suitability Test (SST) mix must be injected every 20 samples to verify that the critical pair (DGLA/Mead acid) maintains a resolution ( Rs ) of ≥1.5 .

Step-by-Step Methodology:

-

Sample Preparation: Aliquot 50 µL of plasma. Spike with 10 µL of DGLA-d6 (1 µg/mL in methanol).

-

Extraction: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to precipitate proteins. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water containing 2 mM ammonium acetate and 0.01% formic acid. Causality: Ammonium acetate buffers the mobile phase to ~pH 4.5, ensuring the fatty acids remain predominantly in their ionized carboxylate form, which drastically enhances [M-H]⁻ signal intensity in ESI[7].

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) containing 2 mM ammonium acetate and 0.01% formic acid.

-

Gradient: 60% B to 85% B over 8 minutes, then to 95% B for 2 minutes to wash the column[2].

-

Flow Rate: 0.35 mL/min. Column Temperature: 45°C.

-

-

MS/MS Detection: Operate in negative ESI mode using Multiple Reaction Monitoring (MRM).

Protocol B: High-Resolution Ag⁺-HPLC (Preparative Isolation)

This method is utilized when absolute structural confirmation or preparative isolation of specific geometric/positional isomers is required[5].

Step-by-Step Methodology:

-

Derivatization to FAMEs: React the extracted lipid fraction with 14% Boron trifluoride (BF₃) in methanol at 60°C for 30 minutes. Extract the resulting Fatty Acid Methyl Esters (FAMEs) into hexane. Causality: Free carboxyl groups strongly chelate with the Ag⁺ stationary phase, causing irreversible binding or severe peak tailing. Converting them to neutral methyl esters ensures the separation is driven purely by the π-π interactions of the double bonds[6].

-

Chromatographic Conditions:

-

Column: ChromSpher 5 Lipids (250 x 4.6 mm, 5 µm, Ag⁺ impregnated silica).

-

Mobile Phase: Isocratic Hexane/Acetonitrile (99.9:0.1, v/v). Causality: Acetonitrile acts as a weak π-electron donor that competes with the FAME double bonds for the silver ions. Precisely controlling this micro-concentration allows for the fine-tuning of isomer retention times[5].

-

Flow Rate: 1.0 mL/min.

-

-

Detection: UV detection at 205 nm or Evaporative Light Scattering Detection (ELSD). For enhanced UV sensitivity, fatty acids can alternatively be derivatized into naphthacyl esters and monitored at 242 nm[8].

Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior and MS/MS transitions for the target analytes under the RP-UHPLC-MS/MS protocol.

Table 1: MRM Transitions and RP-UHPLC Retention Characteristics

| Analyte | Lipid Nomenclature | Exact Mass | Precursor Ion [M-H]⁻ | Primary Product Ion | Relative Retention Order (RP-HPLC) |